molecular formula C9H11I B097330 1-Iodo-4-isopropylbenzene CAS No. 17356-09-1

1-Iodo-4-isopropylbenzene

Cat. No. B097330
CAS RN: 17356-09-1
M. Wt: 246.09 g/mol
InChI Key: PQJOSEVTIKYWLH-UHFFFAOYSA-N
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Patent
US07540978B2

Procedure details

4-Isopropylaniline (49.5 g, 366 mmol) is suspended in 200 ml of dist. water and admixed gradually under ice cooling with 200 ml of semiconcentrated sulphuric acid. Subsequently, a solution of sodium nitrite (25.5 g, 370 mmol) in 200 ml dist. water is added dropwise at such a rate that the temperature does not rise above 20° C. On completion of the dropwise addition, the mixture is stirred at 2° C. for another 20 min. The resulting clear reddish diazonium salt solution is now added through a filter to a solution of potassium iodide (135.0 g, 813 mmol) in 200 ml of dist. water. The reaction mixture is stirred at 80° C. for 1 h. In the course of this, the solution becomes black with vigorous gas evolution and an oily organic phase separates out. After cooling, the organic phase is removed and the aqueous phase is extracted four times more with 100 ml of ether. The combined organic phases are washed with dilute sodium hydroxide solution and dist. water, and dried over sodium sulphate. After the solvent has been removed, the crude product is distilled in a membrane-pump vacuum. The slightly reddish target product distils over at a temperature of 100-105° C. (15 mbar).
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
135 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][C:7](N)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:20].[K+]>O>[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([I:20])=[CH:6][CH:5]=1)([CH3:3])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
25.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
135 g
Type
reactant
Smiles
[I-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 2° C. for another 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above 20° C
ADDITION
Type
ADDITION
Details
On completion of the dropwise addition
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted four times more with 100 ml of ether
WASH
Type
WASH
Details
The combined organic phases are washed with dilute sodium hydroxide solution and dist
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After the solvent has been removed
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled in a membrane-pump vacuum
CUSTOM
Type
CUSTOM
Details
The slightly reddish target product distils over at a temperature of 100-105° C. (15 mbar)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(C)C1=CC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.